molecular formula C16H16N4 B2399495 2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine CAS No. 878417-33-5

2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine

Cat. No.: B2399495
CAS No.: 878417-33-5
M. Wt: 264.332
InChI Key: MQFLBQRNEKFWRS-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4/c1-10-14(11-6-3-2-4-7-11)16-18-13-9-5-8-12(13)15(17)20(16)19-10/h2-4,6-7H,5,8-9,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQFLBQRNEKFWRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C3CCCC3=NC2=C1C4=CC=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Aminopyrazole Derivatives with Cyclopentanone Precursors

Base-Mediated Cyclocondensation

The core pyrazolo[1,5-a]pyrimidine scaffold is typically constructed via cyclocondensation between 5-aminopyrazole derivatives and cyclic ketones. For example, J-stage research demonstrates that reacting 3-oxo-2-arylhydrazonopropanals with cyclopentanone derivatives in ethanol under basic conditions (piperidine or ammonium acetate) yields pyrazolo[1,5-a]pyrimidines. In the case of 2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine, the reaction proceeds through nucleophilic attack of the aminopyrazole’s NH group on the carbonyl carbon of cyclopentanone, followed by dehydration and aromatization.

Reaction Conditions and Yields

A representative procedure involves heating 5-amino-1H-pyrazole-4-carbonitrile (1.89 g, 5 mmol) with benzylidene malononitrile (0.77 g, 5 mmol) in ethanol (15 mL) containing piperidine (0.5 mL) under reflux for 5 hours. The product precipitates upon cooling, yielding 65–72% after recrystallization. Spectral data (IR, NMR) confirm the formation of the cyclopenta-fused pyrimidine ring, with characteristic NH stretching at 3342–3187 cm⁻¹ and CN absorption at 2226 cm⁻¹.

High-Pressure-Assisted Synthesis Using Q-Tube Reactors

Enhanced Cyclization Efficiency

Nature Communications highlights the superiority of high-pressure Q-tube reactors over conventional heating for synthesizing dihydrocyclopenta-pyrimidine derivatives. This method accelerates cyclocondensation by increasing reaction kinetics, achieving higher yields (85–92%) in shorter durations (2–4 hours). For instance, ammonium acetate-mediated cyclocondensation of 3-oxo-2-phenylhydrazonopropanal with benzosuberone at 120°C under 15 bar pressure produces the target compound with minimal side products.

Gram-Scale Feasibility

The protocol’s scalability is demonstrated by a 10-gram synthesis of 6,7-dihydro-5H-benzocyclohepta[1,2-b]pyridine analogs, maintaining >85% yield and 98% purity. X-ray crystallography confirms the fused bicyclic structure, with bond lengths and angles consistent with DFT calculations.

Functionalization of Pyrazolo[1,5-a]Pyrimidine Intermediates

Introduction of the 8-Amino Group

The 8-amino substituent is introduced via nucleophilic substitution or reductive amination. PubChem data indicate that treating 8-chloro-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine with ammonia in DMF at 100°C for 12 hours replaces chlorine with an amine group. Alternatively, reductive amination of the 8-keto derivative using sodium cyanoborohydride and ammonium acetate in methanol affords the amine in 70–78% yield.

Optimization of Amine Incorporation

Key parameters include:

  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
  • Temperature : Reactions proceed optimally at 80–100°C.
  • Catalyst : Palladium catalysts (e.g., Pd/C) accelerate amination but risk over-reduction.

Comparative Analysis of Synthetic Routes

Yield and Purity Across Methods

Method Yield (%) Purity (%) Reaction Time (h)
Cyclocondensation 65–72 95–98 5–8
High-Pressure 85–92 98–99 2–4
Suzuki Coupling 88–92 97–99 12–24

Cost and Scalability

High-pressure synthesis offers the best balance of speed and yield but requires specialized equipment. Cyclocondensation is cost-effective for small-scale synthesis, while Suzuki coupling is ideal for introducing diverse aryl groups.

Structural Characterization and Validation

Spectroscopic Confirmation

  • NMR : ¹H NMR (400 MHz, CDCl₃) displays signals at δ 2.35 (s, 3H, CH₃), 2.85–3.10 (m, 4H, cyclopentane-CH₂), and 7.20–7.45 (m, 5H, Ph).
  • MS : ESI-MS m/z 355.4 [M+H]⁺, consistent with the molecular formula C₂₂H₂₁N₅.

X-ray Crystallography

Single-crystal X-ray analysis confirms the bicyclic framework, with a dihedral angle of 12.5° between the pyrazole and pyrimidine rings. Bond lengths (C–N: 1.34 Å, C–C: 1.48 Å) align with typical aromatic systems.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound through various assays:

Cell LineIC50 (µM)Inhibition (%)
A549 (Lung)15.075%
MCF-7 (Breast)12.580%
HCT116 (Colon)20.070%

The compound exhibited significant growth inhibition across all tested cell lines, indicating its promising profile as an anticancer agent. Furthermore, it has shown inhibitory effects on several tyrosine kinases at concentrations around 10 µM:

KinaseInhibition Rate (%)
CDK1/Cyclin A222.51
ALK17.36
FGFR111.82
FAK10.52

Structure–Activity Relationship (SAR)

SAR studies indicate that modifications at the ethoxy and phenyl positions significantly influence biological activity. Compounds with electron-donating groups at these positions tend to exhibit enhanced activity compared to those with electron-withdrawing groups.

Case Studies

Case Study 1 : In vivo studies using xenograft models demonstrated that treatment with this compound resulted in significant tumor regression compared to control groups.

Case Study 2 : Combination therapy with standard chemotherapeutic agents showed enhanced efficacy when used alongside this compound, suggesting potential for use in combination regimens.

Neurodegenerative Disease Applications

Beyond oncology, there is emerging evidence suggesting that this compound may also be beneficial in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The inhibition of specific kinases involved in neuroprotection and inflammation could provide therapeutic avenues for these conditions.

Mechanism of Action

The mechanism of action of 2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to the disruption of critical biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Chemical Profile :

  • Molecular Formula : C₁₆H₁₆N₄
  • Molecular Weight : 264.33 g/mol
  • CAS Registry Number : 878417-33-5
  • Density : 1.37 g/cm³ (predicted)
  • pKa : 4.99 (predicted) .

Biological Relevance: This compound belongs to the pyrazolo[1,5-a]pyrimidine class, a scaffold known for its versatility in drug discovery.

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

The table below compares key structural and physicochemical attributes of the target compound with its derivatives:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties
2-Methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine (Target) –NH₂ C₁₆H₁₆N₄ 264.33 pKa = 4.99; CRF1 antagonist
N-(2-Methoxyethyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine –NH(CH₂)₂OCH₃ C₁₉H₂₂N₄O 322.41 Increased lipophilicity; ChemSpider ID 1501998
N-[3-(1H-Imidazol-1-yl)propyl]-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine –NH(CH₂)₃(imidazole) C₂₂H₂₄N₆ 372.48 Enhanced hydrogen bonding potential; CAS 896068-42-1
N-Isopropyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine –NHCH(CH₃)₂ C₁₈H₂₁N₅ 307.39 Steric bulk reduces solubility; CAS 896838-49-6
3-(4-Fluorophenyl)-N-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine –NHCH₂(pyridine); 3-F-phenyl C₂₁H₁₉N₅F 362.18 Fluorine enhances electronic properties; LCMS Rt = 0.787 min

Key Observations :

  • Imidazolylpropyl (C₂₂H₂₄N₆): Introduces hydrogen-bonding capability, which may enhance target binding affinity (e.g., kinase inhibition) . Fluorophenyl (C₂₁H₁₉N₅F): Electron-withdrawing fluorine improves metabolic stability and modulates receptor interactions .

Biological Activity

2-Methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores the compound's biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula for this compound is C20H24N4C_{20}H_{24}N_4, and it features a complex structure that allows for various chemical reactions. The synthesis typically involves multi-step organic reactions starting from simpler precursors. Common methods include cyclization reactions with hydrazine derivatives and diketones, which form the pyrazolo[1,5-a]pyrimidine core .

Synthetic Routes

StepReaction TypeDescription
1CyclizationFormation of the pyrazolo[1,5-a]pyrimidine core.
2SubstitutionIntroduction of substituents on the phenyl and methyl groups.
3PurificationTechniques such as recrystallization and chromatography to achieve purity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity by inhibiting specific molecular targets involved in cell cycle regulation. It primarily acts as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2/cyclin A2, leading to cell cycle arrest and apoptosis in cancer cells .

The mechanism of action involves:

  • Inhibition of CDKs : The compound binds to the active site of CDKs, preventing their interaction with cyclins.
  • Induction of Apoptosis : By disrupting the normal cell cycle progression, it triggers programmed cell death in malignant cells.

Case Studies

  • Cytotoxicity Evaluation : In vitro studies using various cancer cell lines (A549 for lung cancer, MCF-7 for breast cancer) showed promising cytotoxic effects with IC50 values ranging from 0.51 µg/mL to 1.07 µg/mL . These results suggest a strong potential for further development as an anticancer agent.
  • Kinase Selectivity Profiling : The compound demonstrated selective inhibition against several tyrosine kinases, including CDK1/Cyclin A2 and ALK, with varying inhibition rates .

Comparative Analysis

When compared to similar compounds such as pyrazolo[3,4-d]pyrimidines and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines, this compound stands out due to its unique structural modifications that enhance selectivity and biological activity .

Q & A

Q. Structure-Activity Relationship (SAR) Focus

  • Methyl substitution at C2 : Enhances metabolic stability but reduces solubility (logP increase by 0.5 units) .
  • Phenyl group at C3 : Critical for CRF1 selectivity; replacement with pyridyl reduces potency by 10-fold .
  • Amine position (C8) : Tertiary amines (e.g., N,N-dimethyl) improve blood-brain barrier permeability compared to primary amines .

How can crystallographic data resolve contradictions in reported biological activities?

Data Contradiction Analysis
Discrepancies in IC₅₀ values (e.g., 50 nM vs. 200 nM) may arise from:

  • Crystal structure insights : X-ray diffraction (1 Å resolution) reveals conformational flexibility in the cyclopentane ring, affecting ligand-receptor fit .
  • Assay conditions : Variations in buffer pH (7.4 vs. 6.8) alter protonation states of the C8 amine, impacting binding .
  • Orthosteric vs. allosteric modulation : Radioligand vs. functional assays may reflect different mechanisms .

What computational strategies predict off-target interactions for this scaffold?

Q. Advanced Methodological Focus

  • Pharmacophore modeling : Identifies overlap with sigma-1 receptor ligands due to shared aromatic/amine motifs .
  • Molecular dynamics simulations : 100-ns trajectories reveal stable binding to CRF1 but transient interactions with 5-HT₂A receptors .
  • Off-target screening : Use of PubChem BioAssay data (AID 1495) flags potential kinase inhibition (e.g., JAK2) .

What analytical techniques ensure batch-to-batch consistency in pharmacological studies?

Q. Quality Control Focus

  • HPLC : Reverse-phase C18 column (ACN/water + 0.1% TFA) confirms purity >98% .
  • LC-MS : ESI+ mode detects trace impurities (e.g., deaminated byproduct at m/z 320.1) .
  • ¹H/¹³C NMR : Methyl singlet at δ 2.35 ppm (C2-CH₃) and cyclopentane multiplet at δ 2.8–3.1 ppm validate structure .

How do solubility challenges impact in vivo efficacy, and what formulation strategies address this?

Q. Translational Research Focus

  • LogP ~3.5 : Limits aqueous solubility (<10 µM). Strategies include:
    • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) carriers improve bioavailability by 3-fold .
    • Salt formation : Hydrochloride salt reduces logP to 2.8, enhancing dissolution in PBS .
  • Pharmacokinetic profiling : IV administration in rodents shows t₁/₂ = 4.2 hours, necessitating sustained-release formulations .

What safety protocols mitigate risks during scale-up synthesis?

Q. Operational Methodology

  • Thermal hazard analysis : DSC identifies exothermic decomposition above 200°C; reactions conducted below 150°C .
  • Waste management : Chlorinated byproducts (e.g., 4-chloro intermediates) require NaOH neutralization before disposal .
  • PPE requirements : ASTM-rated gloves (nitrile) and fume hoods with >100 ft/min face velocity .

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